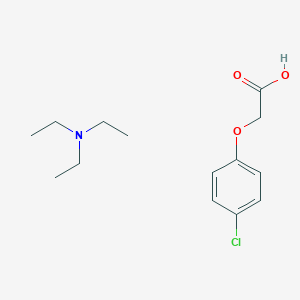
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a chloromethyl group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position
Métodos De Preparación
The synthesis of 4-(Chloromethyl)-2-methyl-6-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyrimidine precursor.
Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Coupling Reactions: The phenyl group allows for further functionalization through coupling reactions like Suzuki-Miyaura or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-methyl-6-phenylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to new therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-methyl-6-phenylpyrimidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 4-(Chloromethyl)-2-methyl-6-phenylpyrimidine include:
4-(Chloromethyl)-2-methyl-6-phenylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-(Chloromethyl)-2-methyl-6-phenylbenzene: Lacks the nitrogen atoms in the ring, resulting in different chemical properties.
4-(Chloromethyl)-2-methyl-6-phenylquinazoline: Contains an additional nitrogen atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
89966-85-8 |
|---|---|
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-14-11(8-13)7-12(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
WKWMORVWBGCCBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)C2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


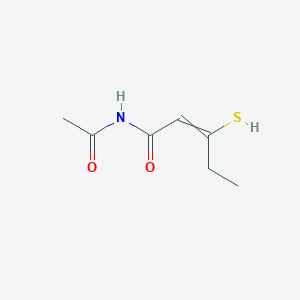
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
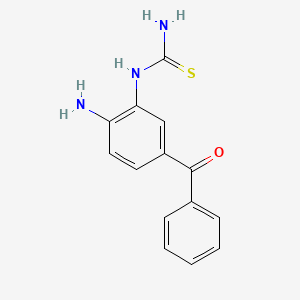

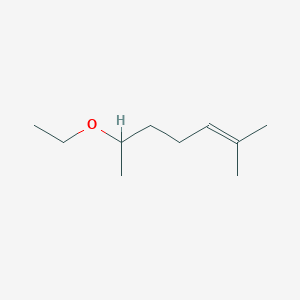
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
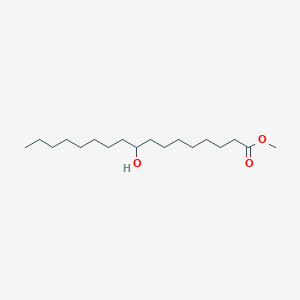
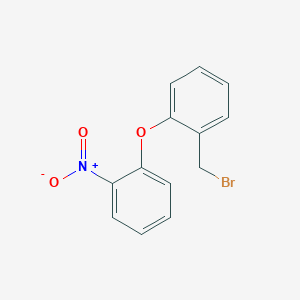
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
